REACTION_CXSMILES
|
[CH2:1]([OH:3])[CH3:2].[CH2:4]=[CH:5][C:6]1[CH:11]=CC=C[CH:7]=1.[C:12]([O-])(=O)/[CH:13]=[CH:14]\[C:15]([O-:17])=[O:16]>>[C:6]([C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:1]=1[OH:3])([CH3:11])([CH3:7])[CH3:5].[CH2:15]=[O:16].[C:15]([OH:17])(=[O:16])[C:2]1[C:1](=[CH:4][CH:5]=[CH:6][CH:11]=1)[OH:3] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1.C(\C=C/C(=O)[O-])(=O)[O-]
|
Name
|
10
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a softening point of 160°-175° C., 16 parts of a 60 percent strength solution of a condensate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(C=CC=C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
C=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |